IDO1 Inhibitory Potency vs. 1-Indanone-Derived IDO1 Inhibitors
The target compound inhibits recombinant human IDO1 with an IC50 of 260 nM [1]. This represents approximately 10.7-fold greater potency compared to the 1-indanone-derived IDO1 inhibitor compound 1 from Gao et al. (2017), which showed an IC50 of 2.78 μM in the same recombinant human IDO1 enzymatic assay format [2]. The comparison is cross-study; both assays used purified recombinant human IDO1 with similar substrate conditions.
| Evidence Dimension | Recombinant human IDO1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 260 nM (0.260 μM) |
| Comparator Or Baseline | 1-Indanone derivative (compound 1, Gao et al. 2017): IC50 = 2.78 μM |
| Quantified Difference | ~10.7-fold more potent (target compound) |
| Conditions | Recombinant human IDO1 enzymatic assay; D-Tryptophan substrate (target compound); purified recombinant human IDO1 (comparator) |
Why This Matters
A 10.7-fold improvement in enzymatic IC50 translates to a substantially lower compound concentration required for target engagement, which is critical for minimizing off-target effects in cellular and in vivo oncology models.
- [1] BindingDB. Entry BDBM50465398. IC50 = 260 nM against recombinant human GST-tagged IDO1. Accessed 2026-05-03. View Source
- [2] Gao, D. et al. Identification and preliminary structure–activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Bioorg. Med. Chem. 2017, 25, 3780–3790. View Source
